Product packaging for [(3-Nitrobenzyl)thio]acetic acid(Cat. No.:CAS No. 178270-51-4)

[(3-Nitrobenzyl)thio]acetic acid

Cat. No.: B2660880
CAS No.: 178270-51-4
M. Wt: 227.23
InChI Key: ARWBWQQQEPNYEI-UHFFFAOYSA-N
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Description

[(3-Nitrobenzyl)thio]acetic acid (CAS 178270-51-4) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research . This compound, with the molecular formula C 9 H 9 NO 4 S and a molecular weight of 227.23 g/mol, serves as a versatile synthon for the synthesis of more complex molecules . Its structure, featuring both a thioether linkage and a carboxylic acid functional group, allows for further functionalization, making it a key intermediate in organic synthesis campaigns. Research Applications and Value: The primary research application of this compound lies in its role as a critical precursor in the development of novel protein degraders , a cutting-edge therapeutic modality in oncology and other disease areas . Furthermore, related chemical structures, such as the 4-methoxy-3-nitrobenzylthio analogue (CAS 22216-44-0), are well-documented as pharmaceutical standards, impurities, and metabolites, underscoring the importance of this chemical class in the synthesis and analytical profiling of active pharmaceutical ingredients (APIs) . The nitro-aromatic component of the molecule provides a handle for further chemical exploration and derivatization. Ordering Information: This product is offered with a documented purity specification and is available for shipping from global stock to ensure reliable access for the research community . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are encouraged to consult the available safety data sheet (SDS) and certificate of analysis (CoA) for specific handling, storage, and lot-specific information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4S B2660880 [(3-Nitrobenzyl)thio]acetic acid CAS No. 178270-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-2-1-3-8(4-7)10(13)14/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWBWQQQEPNYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitrobenzyl Thio Acetic Acid and Analogues

Classical Synthetic Routes and Their Evolution

The traditional methods for synthesizing [(3-Nitrobenzyl)thio]acetic acid primarily rely on fundamental organic reactions that have been refined over time for improved yields and purity.

Nucleophilic Substitution Reactions Involving Nitrobenzyl Halides and Thioacetates/Thioglycolic Acid Derivatives

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution reaction between a 3-nitrobenzyl halide and a salt of thioglycolic acid or a thioacetate (B1230152). In this SN2 reaction, the sulfur atom of the thiolate acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the 3-nitrobenzyl halide and displacing the halide leaving group.

A typical procedure involves the reaction of 3-nitrobenzyl bromide with thioglycolic acid in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like aqueous ethanol. The base deprotonates the thioglycolic acid to form the more nucleophilic thiolate anion, which then reacts with the benzyl (B1604629) bromide. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. A similar analogue, [(4-Nitrobenzyl)thio]acetic acid, is synthesized with yields ranging from 75-90% using this method. Another closely related compound, [(4-Methoxy-3-nitrobenzyl)thio]acetic acid, is prepared from 4-methoxy-3-nitrobenzyl bromide and thioglycolic acid under controlled heating and stirring conditions. smolecule.com

The general reaction can be summarized as follows: O₂N-C₆H₄-CH₂-X + HS-CH₂-COOH + 2 NaOH → O₂N-C₆H₄-CH₂-S-CH₂-COONa + NaX + 2 H₂O Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product, this compound.

A variation of this method uses a thioacetate salt, such as potassium thioacetate, which reacts with the 3-nitrobenzyl halide to form an intermediate S-(3-nitrobenzyl)thioacetate. This intermediate is then hydrolyzed under basic conditions to yield the desired thiol, which can be subsequently alkylated with a haloacetic acid derivative, or more directly, the thioacetate is hydrolyzed to the corresponding thiolate in situ, which then reacts with the haloacetic acid. wikipedia.org

Table 1: Examples of Nucleophilic Substitution for the Synthesis of Benzyl Thioether Acetic Acid Analogues

Starting Benzyl HalideSulfur SourceBaseSolventProductYield (%)Reference
4-Nitrobenzyl bromideThioglycolic acidNaOHAqueous Ethanol[(4-Nitrobenzyl)thio]acetic acid75-90
4-Methoxy-3-nitrobenzyl bromideThioglycolic acidNot specifiedNot specified[(4-Methoxy-3-nitrobenzyl)thio]acetic acidNot specified smolecule.com
3-Bromobenzyl bromideThioglycolic acidNot specifiedNot specified[(3-Bromobenzyl)thio]acetic acidNot specified scbt.com

Note: The table is interactive and can be sorted by column headers.

Alternative Synthetic Pathways to Form the Thioether Linkage

Beyond the direct reaction with thioglycolic acid, alternative methods have been developed to construct the thioether bond. One notable approach involves the use of thiourea (B124793) as a sulfur source. In this method, a 3-nitrobenzyl halide is first reacted with thiourea to form an isothiuronium (B1672626) salt. This salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to generate the corresponding 3-nitrobenzylthiolate in situ. This thiolate can then be reacted with a haloacetic acid or its ester to furnish this compound. This one-pot procedure is advantageous as it avoids the handling of volatile and malodorous thiols. arkat-usa.org A robust one-pot synthesis for a variety of symmetrical and unsymmetrical benzyl thioethers has been reported using this strategy, with yields often exceeding 77%. arkat-usa.orgumich.edu

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry has driven the development of more sophisticated methods for thioether formation, focusing on catalytic systems, improved efficiency, and sustainability.

Catalytic Approaches in Thioether Formation

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, lower waste generation, and higher atom economy. For the synthesis of benzyl thioethers, several catalytic systems have been explored.

Copper-catalyzed reactions have emerged as a powerful tool for C-S bond formation. For instance, a novel copper-catalyzed thioetherification has been developed for the coupling of benzyl alcohols with thiols. nih.gov This method utilizes Cu(OTf)₂ as a Lewis acid catalyst to activate the benzyl alcohol, facilitating a nucleophilic attack by the thiol. nih.gov This approach provides an alternative to the use of benzyl halides.

Metal-free catalytic systems have also been developed. For example, the reaction of benzylic alcohols with thiols can be efficiently catalyzed by TAPC (a specific catalyst) to afford thioethers in good to excellent yields under solvent-free conditions. organic-chemistry.org

Table 2: Catalytic Methods for Benzyl Thioether Synthesis

CatalystReactantsProduct TypeKey FeaturesReference
Cu(OTf)₂Benzyl alcohol, ThiolBenzyl thioetherMild conditions, Good functional group tolerance nih.gov
TAPCBenzylic alcohol, ThiolBenzyl thioetherMetal-free, Solvent-free organic-chemistry.org
IronBenzyl halide, DisulfideBenzyl thioetherAvoids terminal reductant and photoredox conditions organic-chemistry.org

Note: The table is interactive and can be sorted by column headers.

Green Chemistry Principles in Synthesis Optimization

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for thioethers, including this compound. A key focus has been the reduction or elimination of hazardous solvents and the use of energy-efficient techniques.

Microwave-assisted synthesis has been shown to significantly accelerate the formation of thioethers. For the synthesis of [(4-Nitrobenzyl)thio]acetic acid, a close analogue, microwave irradiation (150 W, 100°C) of 4-nitrobenzyl bromide and thioglycolic acid in DMF for 20 minutes resulted in yields of 88-92%. This represents a substantial reduction in reaction time compared to conventional heating methods. Microwave heating has also been successfully applied to the synthesis of various biorelevant benzazoles, highlighting its broad applicability in generating complex molecules efficiently. nih.gov

Solvent-free reaction conditions are another hallmark of green synthesis. The direct reaction of thiols and alcohols to form thioethers can be achieved under solvent-free conditions at room temperature, offering a significant environmental advantage. acs.org

Stereoselective and Regioselective Synthetic Considerations

Regioselectivity: In the synthesis of this compound from 3-nitrobenzyl halides, the regioselectivity is inherently controlled by the starting materials. The nucleophilic attack by the sulfur species occurs specifically at the benzylic carbon, as it is the most electrophilic site activated by the adjacent phenyl ring and the halide leaving group. The nitro group at the meta position influences the electronic properties of the benzene (B151609) ring but does not typically direct the substitution to other positions on the ring under these conditions.

Stereoselectivity: The compound this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselectivity is not a consideration in its direct synthesis. However, for the synthesis of analogues of this compound that do contain chiral centers, stereoselective methods would be necessary. The synthesis of chiral thioethers is an active area of research, with methods such as asymmetric α-sulfenylation and transition-metal-catalyzed asymmetric cross-coupling reactions being developed. bohrium.com For instance, chiral N-mesyloxycarbamate in the presence of a chiral dirhodium(II) carboxylate catalyst has been used for the stereoselective amination of thioethers to yield sulfilimines, which can be precursors to chiral sulfoxides. acs.org While not directly applied to this compound, these advanced methods demonstrate the potential for creating chiral analogues with high stereocontrol.

Synthesis of Key Precursors and Intermediates

The primary building blocks for the target compound are a substituted nitrobenzyl halide and a thioglycolic acid derivative. The methodologies for preparing these intermediates are well-established and offer various routes depending on the desired scale and available starting materials.

Substituted nitrobenzyl halides, particularly bromides and chlorides, are crucial electrophilic partners in the synthesis. The most common method for their preparation is the free-radical halogenation of the corresponding nitrotoluene.

The direct bromination of nitrotoluenes (2-, 3-, or 4-nitrotoluene) is a widely used approach. google.comorgsyn.org This reaction is typically initiated by light or a radical initiator and involves the use of elemental bromine. google.comorgsyn.org For instance, p-nitrobenzyl bromide can be synthesized by the dropwise addition of bromine to heated p-nitrotoluene. orgsyn.org A significant challenge in these reactions is controlling the selectivity, as over-bromination can lead to the formation of undesired by-products such as nitrobenzal bromide (nitrobenzyl dibromide) and nitrobenzaldehyde. google.com

The synthesis of 3-nitrobenzyl halides, which are direct precursors for the title compound, follows similar principles, though these reagents are noted to be commercially expensive, making an efficient laboratory-scale synthesis critical. tandfonline.comtandfonline.com The conversion of o-nitrotoluene to o-nitrobenzyl bromide has also been described, which can then be used to form intermediates like o-nitrobenzylpyridinium bromide for further reactions. orgsyn.org

Table 1: Selected Synthetic Methods for Nitrobenzyl Bromides

Starting MaterialReagents & ConditionsProductReported YieldKey Findings & By-products
p-NitrotolueneBromine, heated in an oil bath (145–150°C)p-Nitrobenzyl bromide59–66%Crude product can be purified by recrystallization from ligroin. orgsyn.org
p-Nitrotoluene2:1 NaBr-NaBrO₃, H₂SO₄, Ethylene Dichloride (EDC)p-Nitrobenzyl bromide98.3% (combined)"Clean synthesis" allows for recycling of the mother liquor; minimizes formation of p-nitrobenzyl dibromide. rsc.org
Nitrotoluene (general)Bromine, Bromic Acid (HBrO₃), visible light (400-550 nm)Nitrobenzyl bromideHighProcess uses in-situ generated bromine and is applicable to 2-, 3-, and 4-nitrotoluene. google.com
o-NitrotoluenePyridine, then reaction with p-nitrosodimethylaniline hydrochloride and NaOHo-Nitrobenzaldehyde (via o-nitrobenzylpyridinium bromide)63-68% (for pyridinium (B92312) salt)Demonstrates a common synthetic use for o-nitrobenzyl bromide. orgsyn.org

Thioglycolic acid (mercaptoacetic acid) is the quintessential nucleophile for the synthesis of this compound. It is a versatile chemical used in various industries and its synthesis is well-documented. primaryinfo.comtaylorandfrancis.com

The most prevalent commercial method involves the reaction of a chloroacetic acid salt with an alkali metal hydrosulfide (B80085). Typically, sodium or potassium chloroacetate (B1199739) is reacted with sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) in an aqueous medium. prepchem.com After the initial reaction, the resulting solution is acidified to liberate the free thioglycolic acid, which can then be extracted with an organic solvent and purified by vacuum distillation. prepchem.comgoogle.com

Alternative synthetic routes include:

The Bunte Salt Method: This two-step process involves the initial reaction of sodium thiosulfate (B1220275) with chloroacetic acid to form a Bunte salt (S-carboxymethyl thiosulfate), which is subsequently hydrolyzed to yield thioglycolic acid. google.com

Reaction with Sodium Disulfide: Chloroacetic acid can be condensed with sodium disulfide (Na₂S₂) to produce dithiodiglycolic acid. primaryinfo.comprepchem.com This intermediate is then reduced to thioglycolic acid using a reducing agent like zinc and a mineral acid or through electrochemical reduction, which is considered an environmentally cleaner process. prepchem.comresearchgate.net

The choice of method often depends on factors such as cost, scale, and environmental considerations. For laboratory preparations, the reaction of chloroacetic acid with potassium hydrosulfide is a common procedure. prepchem.com Functionalized derivatives of thioglycolic acid can also be synthesized for the preparation of analogues, often by reacting thioglycolic acid with other molecules to form esters or amides.

Table 2: Common Synthetic Routes for Thioglycolic Acid

Starting MaterialKey ReagentsIntermediate ProductKey Features
Chloroacetic Acid (or its salt)Alkali Metal Hydrosulfide (e.g., NaSH, KSH)Alkali Metal ThioglycolateA direct, widely used commercial method. google.com
Chloroacetic AcidSodium Thiosulfate (Na₂S₂O₃)Bunte SaltInvolves hydrolysis of the intermediate salt. google.com
Chloroacetic AcidSodium Disulfide (Na₂S₂)Dithiodiglycolic AcidRequires a subsequent reduction step (e.g., with Zinc/acid or electrolysis). primaryinfo.comprepchem.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Nitrobenzyl Thio Acetic Acid

Reactions Involving the Nitro Group

The chemical behavior of [(3-Nitrobenzyl)thio]acetic acid is significantly influenced by the presence of the nitro group on the benzene (B151609) ring. This electron-withdrawing group plays a crucial role in various reactions, including reduction to amino derivatives and participation in electron transfer processes.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds. masterorganicchemistry.com This process can lead to the formation of different products, such as hydroxylamines and amines, depending on the reaction conditions and the reducing agents employed. mt.com Common methods for the reduction of nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, and the use of metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.comwikipedia.org

For instance, the chemical reduction of a related compound, (o-nitrobenzyl)-6-thioguanine, resulted in the formation of (o-aminobenzyl)-6-thioguanine. nih.gov Similarly, the nitro group in [(4-Methoxy-3-nitrobenzyl)thio]acetic acid can be reduced to an amine using hydrogen gas with a palladium on carbon catalyst. smolecule.com The reduction of nitroaromatics can also proceed through a hydroxylamine (B1172632) intermediate. mt.com The choice of solvent, catalyst, temperature, and pressure can influence the selectivity and reactivity of the reduction reaction. mt.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/Method Product(s) Reference(s)
Catalytic Hydrogenation (e.g., Pd/C, PtO₂) Amines masterorganicchemistry.comwikipedia.org
Metals in Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) Amines masterorganicchemistry.com
Diborane Hydroxylamines (for aliphatic nitro compounds) wikipedia.org
Zinc dust and ammonium (B1175870) chloride Hydroxylamines wikipedia.org
Tin(II) chloride or chromium(II) chloride Oximes wikipedia.org

Participation in Electron Transfer Processes

The nitro group in nitroaromatic compounds can readily accept electrons, facilitating their involvement in electron transfer processes. chemrxiv.org Single-electron transfer (SET) from various donors to nitroaromatics can lead to the formation of nitro radical anions. chemrxiv.org For example, nitrobenzene (B124822) can be reduced to its radical anion by a direct single-electron transfer from anionic organic bases. chemrxiv.org

The reduction of nitroaromatic compounds by flavoenzymes can occur through either single- or two-electron transfer mechanisms. nih.gov The single-electron reduction of nitroaromatics by reduced FMN has been shown to produce hydroxylamines. nih.gov The half-wave potentials for the reduction of nitrobenzene to phenylhydroxylamine and subsequently to aniline (B41778) have been determined at pH 7.0. nih.gov The interaction of nitroaromatic compounds with biological targets is often mediated by these electron transfer mechanisms. smolecule.com

Role in Electrophilic Reactions, e.g., Michael Addition (as observed in related compounds)

While the nitro group itself is not a direct participant in Michael additions, its strong electron-withdrawing nature activates the aromatic ring and benzylic position, influencing the reactivity of the molecule. In the context of Michael additions, α,β-unsaturated nitro compounds act as effective Michael acceptors. organic-chemistry.orgmasterorganicchemistry.com The nitro group stabilizes the negative charge that develops on the α-carbon of the nitroalkene upon nucleophilic attack. masterorganicchemistry.com

Thioacetic acid has been shown to undergo highly enantioselective Michael addition to nitroalkenes using organocatalysts. acs.org This reaction is a valuable method for the synthesis of chiral 1,2-aminothiol derivatives. acs.org The products of these additions are versatile intermediates in organic synthesis. acs.org

Transformations of the Thioacetic Acid Moiety

The thioacetic acid portion of this compound is also a site of significant chemical reactivity, with both the sulfur atom and the carboxyl group capable of undergoing various transformations.

Nucleophilic Reactivity of the Thiol/Thioacetate (B1230152) Group

The sulfur atom in the thioacetic acid moiety is nucleophilic and can participate in various reactions. smolecule.com Thioacetate anions, formed by the deprotonation of thioacetic acid, are effective nucleophiles. wikipedia.org They can react with alkyl halides to form thioacetate esters, which can then be hydrolyzed to yield thiols. wikipedia.org The pKa of thioacetic acid is around 3.4, making it significantly more acidic than acetic acid. wikipedia.org

Thiolate ions are generally potent nucleophiles. nih.gov For example, thioglycolate ion has shown high reactivity in nucleophilic displacement reactions. nih.gov The nucleophilic character of the sulfur in thioacetals allows for transformations such as the Corey-Seebach umpolung reaction, where the typically electrophilic carbonyl carbon is converted into a nucleophile. acs.org

Reactions at the Carboxyl Group (e.g., Esterification, Amidation)

The carboxyl group of this compound can undergo typical carboxylic acid reactions, such as esterification and amidation.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is often catalyzed by an acid. chemra.com For instance, acetic acid can be esterified with various alcohols at elevated temperatures using catalysts like strongly acidic cation exchangers. google.com

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. Thioacids can react with azides to form amides, a reaction that has applications in chemical biology. researchgate.net The mechanism can vary depending on the electronic nature of the azide (B81097). researchgate.net Another approach to amide synthesis involves the reaction of nitriles with thioacetic acid. organic-chemistry.org

Table 2: Reactions of the Carboxyl Group

Reaction Reactants Product Catalyst/Conditions Reference(s)
Esterification Carboxylic Acid, Alcohol Ester Acid catalyst, elevated temperatures chemra.comgoogle.com
Amidation Thioacid, Azide Amide Varies researchgate.net
Amidation Nitrile, Thioacetic Acid Thioamide Calcium hydride organic-chemistry.org

Oxidation Reactions of the Sulfur Atom

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common transformation. For instance, the oxidation of methyl 4-nitrophenyl sulfide (B99878) by dimethyldioxirane (B1199080) has been studied, revealing second-order kinetics. nih.gov The solvent plays a crucial role in the reaction mechanism. In less polar solvents, the reaction proceeds via a concerted nucleophilic displacement. However, in more polar aqueous environments, the mechanism can shift to a two-step process involving a betaine (B1666868) intermediate. nih.gov

The rate of oxidation is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, decrease the electron density on the sulfur atom, which can influence its nucleophilicity and, consequently, the rate of oxidation. nih.gov Kinetic studies on a series of aryl thioethers have shown that electron-donating groups accelerate oxidation by hydrogen peroxide, while electron-withdrawing groups have the opposite effect. nih.gov

Table 1: Kinetic Data for the Oxidation of Methyl 4-nitrophenyl sulfide with Dimethyldioxirane in Acetone at 298 K nih.gov

ReactionSecond-Order Rate Constant (k₂) / M⁻¹s⁻¹
Sulfide to Sulfoxide (B87167)Data not explicitly provided in abstract
Sulfoxide to SulfoneData not explicitly provided in abstract

Note: The abstract mentions second-order kinetics but does not provide the specific rate constants.

Reactivity at the Benzyl (B1604629) Position

The methylene (B1212753) group situated between the 3-nitrophenyl ring and the sulfur atom, known as the benzyl position, is an active site for various reactions due to the influence of the adjacent aromatic ring.

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction from the benzylic position is a key step in many radical-mediated reactions. The stability of the resulting benzylic radical is a driving force for this process. Theoretical studies using density functional theory (DFT) have been employed to investigate hydrogen abstraction reactions in related systems. nih.govnih.govrsc.org These studies indicate that the activation energy for hydrogen abstraction is influenced by the nature of the hydrogen abstracting agent and the substituents on the aromatic ring. nih.gov

Table 2: Calculated Activation Energies for Hydrogen Abstraction from Toluene by OH Radical (A Model for Benzylic Hydrogen Abstraction)

ReactionActivation Energy (kcal/mol)
Toluene + OH → Benzyl radical + H₂O~5-7 (Typical literature values)

Note: This is a representative value for the parent compound, and the presence of a nitro group would be expected to influence this value.

Functionalization of the Methylene Bridge

The activated methylene bridge in this compound can be a site for the introduction of new functional groups. Research on the functionalization of activated methylene C-H bonds in phenylacetic acids and related compounds has demonstrated the feasibility of such transformations. rsc.org These reactions often proceed via the formation of a carbanion or a radical at the methylene position, which can then react with various electrophiles or radical species.

For example, methods have been developed for the synthesis of arylthioamides through the functionalization of sp³ C-H bonds in phenylacetic acids. rsc.org While not directly studying this compound, this research highlights the potential for derivatization at the methylene bridge.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves kinetic studies to determine rate laws and the identification of transient species like transition states and intermediates.

Kinetic Studies of Key Transformations

As previously mentioned, kinetic studies on the oxidation of model thioethers have provided insights into the reaction order and the influence of solvents. nih.gov A thorough kinetic analysis of the reactions of this compound would involve determining the rate constants, activation parameters (enthalpy and entropy of activation), and the dependence of the reaction rate on reactant concentrations and temperature. Such data would allow for the formulation of a plausible reaction mechanism. For example, a Hammett analysis, correlating reaction rates with substituent constants, could quantify the electronic effect of the 3-nitro group on the reactivity of the sulfur atom and the benzylic position.

Identification of Transition States and Intermediates

The fleeting nature of transition states makes their direct observation challenging. youtube.com However, computational chemistry, particularly DFT calculations, has become a powerful tool for modeling reaction pathways and characterizing the geometries and energies of transition states and intermediates. nih.govacs.org

For the oxidation of the sulfur atom, a transition state would involve the interaction of the oxidant with the sulfur. In a concerted mechanism, this would be a single transition state leading directly to the sulfoxide. In a stepwise mechanism, intermediates such as a betaine could be formed. nih.gov

In hydrogen atom abstraction reactions, the transition state involves the partial formation of a new bond between the abstracting agent and the benzylic hydrogen, and the partial breaking of the C-H bond. nih.gov Computational studies can provide detailed information about the structure of this transition state, including bond lengths and angles.

For functionalization reactions at the methylene bridge, intermediates such as carbanions or benzylic radicals are likely involved. Spectroscopic techniques, such as transient absorption spectroscopy or electron paramagnetic resonance (EPR) spectroscopy, could potentially be used to detect and characterize these short-lived species.

Table 3: Computationally Modeled Features of Transition States in Related Reactions

Reaction TypeKey Features of the Transition State
Aza-Henry Reaction of α-Nitro EstersTwo-point hydrogen bonding to the nitronate. nih.gov
Nitrobenzene HydrogenationInvolves coadsorption of nitrobenzene and H₂ on the catalyst surface. acs.org
Hydrogen Abstraction by CarbonylsCharge transfer occurs before or at the transition state, depending on the hydrogen donor. nih.gov

Derivatization and Analogue Synthesis Based on the 3 Nitrobenzyl Thio Acetic Acid Scaffold

Systematic Structural Modifications

Systematic modifications of the [(3-Nitrobenzyl)thio]acetic acid core structure are undertaken to explore the structure-activity relationships and to modulate the physicochemical properties of the parent compound. These modifications typically target the two main components of the molecule: the aromatic nitrobenzyl ring and the aliphatic thioacetic acid side chain.

The substitution pattern on the benzyl (B1604629) ring can be altered to influence the electronic properties and steric profile of the molecule. While the parent compound features a nitro group at the 3-position, analogues have been synthesized with the nitro group at different positions or with additional substituents on the ring.

A common analogue is [(4-nitrobenzyl)thio]acetic acid, where the nitro group is moved to the para-position of the benzyl ring. This structural isomerism can impact the molecule's reactivity. The nitro group's position influences the electrophilic character of the benzylic position. Another example of ring substitution involves the introduction of other functional groups alongside the nitro group. For instance, [(4-Methoxy-3-nitrobenzyl)thio]acetic acid incorporates a methoxy (B1213986) group at the 4-position. smolecule.com The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the same ring significantly enhances chemical reactivity. smolecule.com

These modifications are typically achieved by starting with the appropriately substituted nitrobenzyl halide. The synthesis generally involves the nucleophilic substitution of the halide in 4-nitrobenzyl bromide or 4-methoxy-3-nitrobenzyl bromide with thioglycolic acid in the presence of a base. smolecule.com

Table 1: Examples of [(Nitrobenzyl)thio]acetic Acid Analogues with Varied Ring Substitution

Compound NameRing SubstituentsStarting Material (Benzyl Halide)
This compound3-Nitro3-Nitrobenzyl halide
[(4-Nitrobenzyl)thio]acetic acid4-Nitro4-Nitrobenzyl bromide
[(4-Methoxy-3-nitrobenzyl)thio]acetic acid4-Methoxy, 3-Nitro4-Methoxy-3-nitrobenzyl bromide smolecule.com

The thioacetic acid side chain, -S-CH₂-COOH, offers multiple sites for chemical modification, including the sulfur atom, the methylene (B1212753) bridge, and the carboxylic acid group.

The carboxylic acid moiety is a prime target for derivatization. Standard organic reactions can convert it into a variety of functional groups. For example, esterification can be performed to produce various alkyl or aryl esters. Amidation, reacting the carboxylic acid with primary or secondary amines, yields the corresponding amides. These reactions can alter the solubility, lipophilicity, and hydrogen bonding capabilities of the parent molecule.

The sulfur atom in the thioether linkage can be oxidized using reagents like Oxone or hydrogen peroxide to form the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized species have different polarities and chemical stabilities compared to the parent thioether.

The methylene group (α-carbon) adjacent to the sulfur and carbonyl groups could potentially be a site for substitution reactions, although this is less commonly explored. Furthermore, the entire thioacetic acid moiety can be replaced with other sulfur-containing side chains to create more profound structural changes. The reactivity of the thioacetate (B1230152) anion, formed by deprotonation of thioacetic acid, is key to many of these synthetic strategies, particularly in the formation of thioesters. wikipedia.org

Synthesis of Heterocyclic Derivatives Incorporating the Scaffold

The this compound scaffold can be used as a building block for the synthesis of more complex heterocyclic systems. The carboxylic acid functionality is a convenient handle for constructing rings such as oxadiazoles (B1248032) and thiadiazoles.

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are five-membered heterocyclic rings known for their diverse chemical properties. nih.govnih.gov A common synthetic route to these heterocycles begins with the conversion of a carboxylic acid to a carboxylic acid hydrazide (also known as an acylhydrazide). nih.govsbq.org.br

For the this compound scaffold, the first step would be the reaction of the carboxylic acid with hydrazine (B178648) hydrate, typically in an alcohol solvent, to yield 2-([(3-nitrobenzyl)thio]acetyl)hydrazide. This hydrazide intermediate is a crucial precursor for subsequent cyclization reactions.

To form the 1,3,4-oxadiazole (B1194373) ring , the acetylhydrazide can be cyclized under various conditions. One common method involves reaction with carbon disulfide in a basic medium, followed by acidification, to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. researchgate.netjchemrev.com Alternatively, the hydrazide can be reacted with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). jchemrev.com Research on the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) from 3-nitrobenzoic acid provides a template for how the [(3-nitrobenzyl)thio]methyl group could be incorporated at the 5-position of the oxadiazole ring. researchgate.net

To form the 1,3,4-thiadiazole (B1197879) ring , the intermediate hydrazide can be treated with a thiocarbonyl source. For instance, reaction with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dithiocarbazate, which then cyclizes to the 5-substituted-1,3,4-thiadiazole-2-thiol. sbq.org.br Another approach involves the cyclization of thiosemicarbazides, which can be formed from the reaction of the acid hydrazide with an isothiocyanate. sbq.org.brnih.gov The cyclization of the thiosemicarbazide (B42300) is often achieved by heating with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. jocpr.com

Table 2: General Synthetic Pathways to Heterocyclic Derivatives

Target HeterocycleKey IntermediateTypical Reagents for Cyclization
1,3,4-Oxadiazole-2-thiol2-([(3-nitrobenzyl)thio]acetyl)hydrazide1. Carbon Disulfide (CS₂), Base (e.g., KOH) 2. Acidification jchemrev.com
1,3,4-Thiadiazole-2-thiol2-([(3-nitrobenzyl)thio]acetyl)hydrazide1. Carbon Disulfide (CS₂), Base (e.g., KOH) sbq.org.brnih.gov
Substituted 1,3,4-ThiadiazoleThiosemicarbazide derivativeDehydrating agent (e.g., H₂SO₄, POCl₃) jocpr.com

Beyond forming heterocycles from the carboxylic acid group, the thioacetic acid moiety itself can participate in cyclization reactions. One notable example is the thioacid-mediated radical cyclization. nih.gov In this type of reaction, a sulfur-centered radical, generated from the thioacid, can initiate a cascade cyclization with suitably positioned unsaturated bonds within the same molecule. For instance, if the this compound scaffold were further modified to contain a diene system, it could potentially undergo an intramolecular radical cyclization to form a cyclic thioester. nih.gov

Another potential avenue for cyclization involves reactions of the thioether portion. While less direct for the parent compound, derivatives could be designed to undergo intramolecular cyclizations. For example, modifications leading to thiourea (B124793) derivatives could enable cyclization reactions with propionic acid derivatives to form thiazine (B8601807) or pyrimidinone rings. nih.gov

Impact of Structural Variations on Chemical Reactivity and Properties

Electronic Effects of Ring Substituents : Varying the substituents on the nitrobenzyl ring directly alters the electronic nature of the molecule. The presence of a strong electron-withdrawing group like the nitro group enhances the oxidative potential of the compound. Adding an electron-donating group, such as a methoxy group, can further modulate the ring's reactivity and influence its interaction with biological targets. smolecule.com The position of the nitro group (e.g., meta vs. para) also subtly changes the electronic distribution and steric environment around the thioether linkage.

Properties from Side Chain Modification : Modifying the thioacetic acid side chain primarily affects the molecule's polarity, solubility, and potential for intermolecular interactions. Converting the carboxylic acid to an ester or amide, for example, removes the acidic proton and can increase lipophilicity, which may affect how the molecule crosses cellular membranes. Oxidation of the sulfur to a sulfoxide or sulfone introduces a highly polar group, which would be expected to increase water solubility.

Influence of Heterocyclic Rings : Incorporating the scaffold into a heterocyclic system like a 1,3,4-oxadiazole or 1,3,4-thiadiazole introduces a rigid, planar, and aromatic system that can engage in π-π stacking and other non-covalent interactions. These rings are known to be "privileged structures" in medicinal chemistry. The 1,3,4-thiadiazole ring, in particular, is a mesoionic system with discrete regions of positive and negative charge, which can facilitate crossing cellular membranes and interacting with biological targets. nih.govnih.gov The introduction of these rings fundamentally changes the chemical character from a flexible aliphatic acid to a more rigid, heteroaromatic system.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed structural picture of [(3-Nitrobenzyl)thio]acetic acid can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aromatic ring, the benzylic methylene (B1212753) bridge, and the acetic acid methylene group. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield.

The aromatic region is expected to show complex multiplets corresponding to the four protons on the 3-substituted benzene (B151609) ring. The proton at the C2 position, being situated between the nitro and the benzylthioacetic acid groups, would likely be the most deshielded. The protons at positions C4, C5, and C6 would appear as a complex multiplet. The two methylene groups (-CH₂-S- and -S-CH₂-) are chemically distinct and are therefore expected to appear as two separate singlets, as they have no adjacent protons to couple with. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH> 10.0Broad Singlet1H
Aromatic H (C2, C4, C5, C6)7.5 - 8.2Multiplet4H
Ar-CH ₂-S~ 3.8Singlet2H
S-CH ₂-COOH~ 3.3Singlet2H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are anticipated, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the 170-180 ppm range. The six aromatic carbons will have signals in the aromatic region (120-150 ppm); the carbon attached to the nitro group (C3) and the carbon attached to the benzyl (B1604629) group (C1) will be significantly deshielded. The two methylene carbons, being attached to an electronegative sulfur atom, will appear in the aliphatic region, typically between 30 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O (Carboxylic Acid)170 - 180
Aromatic C -NO₂ (C3)~ 148
Aromatic C -CH₂ (C1)~ 140
Aromatic C H (C2, C4, C5, C6)120 - 135
Ar-C H₂-S~ 35
S-C H₂-COOH~ 33

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The carboxylic acid functional group gives rise to two very prominent signals: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1690 and 1760 cm⁻¹. smolecule.com The presence of the nitro group is confirmed by two strong absorptions corresponding to asymmetric and symmetric N-O stretching, typically found around 1500-1550 cm⁻¹ and 1340-1390 cm⁻¹, respectively. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. smolecule.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1690 - 1760Sharp, Strong
Nitro GroupN-O asymmetric stretch1500 - 1550Strong
Nitro GroupN-O symmetric stretch1340 - 1390Strong
Aromatic RingC-H stretch3000 - 3100Medium
Aromatic RingC=C stretch1400 - 1600Medium to Weak
ThioetherC-S stretch600 - 800Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.

The molecular formula of this compound is C₉H₉NO₄S, which corresponds to a molecular weight of approximately 227.23 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) of 227.

The fragmentation of the molecular ion is expected to follow predictable pathways based on the stability of the resulting fragments. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). miamioh.edu A primary fragmentation pathway would be the cleavage of the benzylic C-S bond, which is relatively weak. This would lead to the formation of a stable 3-nitrobenzyl cation at m/z 136. The subsequent fragmentation of this ion would involve the loss of the nitro group.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentFormula of Lost Neutral
227[M]⁺• (Molecular Ion)-
182[M - COOH]⁺•COOH
136[C₇H₆NO₂]⁺ (3-nitrobenzyl cation)•SCH₂COOH
90[C₇H₆]⁺••NO₂, •SCH₂COOH

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential tools in the synthesis of this compound, serving both to isolate the compound from reaction mixtures and to assess its purity. The choice of technique depends on the scale of the separation and the required level of purity.

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography is a preparative technique widely used for the purification of this compound on a laboratory scale. This method involves a stationary phase, typically silica (B1680970) gel, packed into a glass column, and a mobile phase, which is a solvent or a mixture of solvents, that flows through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Due to the polar nature of the carboxylic acid and the nitro group, a moderately polar solvent system is generally effective.

Thin-Layer Chromatography (TLC) is an analytical technique that complements column chromatography. It is used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, usually silica gel. The plate is then placed in a developing chamber with a shallow pool of a solvent mixture (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates, resulting in their separation. The separated spots can be visualized under UV light, due to the UV-active nitrobenzyl group, or by staining with an appropriate reagent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For related nitroaniline isomers, separation on silica gel plates has been demonstrated using solvent systems such as acetone:NH4OH (95:5). researchgate.net

Technique Stationary Phase Typical Mobile Phase Application
Column ChromatographySilica GelGraded mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)Preparative purification
Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl Acetate mixtures, often with a small amount of acetic acidReaction monitoring, purity assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. It offers higher resolution, speed, and sensitivity compared to standard column chromatography. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar organic compounds like this compound.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation of positional isomers of nitroaromatic compounds, such as nitrobenzoic acids, has been successfully achieved using RP-HPLC. doi.org For instance, a C18 column with a mobile phase of 2-propanol–water–acetic acid (20:80:0.4, v/v/v) has been used to separate o-, m-, and p-nitrobenzoic acid isomers. doi.org The acidic additive helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention. The detection is typically performed using a UV detector, as the nitroaromatic ring is a strong chromophore. The retention time of the compound under specific HPLC conditions is a key identifier.

Specialized columns, such as those with nitrophenylethyl or pyrenylethyl bonded phases, can offer alternative selectivities for aromatic isomers based on π-π interactions. nacalai.com

Parameter Typical Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., acetic or formic acid)
Detection UV-Vis Detector (e.g., at 254 nm or 270 nm) doi.orgnih.gov
Flow Rate 0.8 - 1.2 mL/min doi.orgnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique for verifying the elemental composition of a pure sample of this compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. The experimental values are then compared with the theoretically calculated percentages for the molecular formula C9H9NO4S. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and the correctness of its molecular formula. nih.gov

The analysis is performed using an elemental analyzer, where a small, accurately weighed sample is combusted at high temperatures. mt.com This process converts the elements into simple gases (CO2, H2O, N2, and SO2), which are then separated and quantified by a detector. oealabs.comelementar.com

Table of Theoretical Elemental Composition for this compound (C9H9NO4S)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.0119108.09947.57%
Hydrogen (H)1.00899.0724.00%
Nitrogen (N)14.007114.0076.16%
Oxygen (O)15.999463.99628.17%
Sulfur (S)32.065132.06514.12%
Total 227.239 100.00%

X-ray Crystallography for Solid-State Structure Determination

The process involves mounting a single crystal on a diffractometer and irradiating it with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing the molecular structure.

Computational and Theoretical Investigations of 3 Nitrobenzyl Thio Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict various properties, including molecular geometry, electronic structure, and stability.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [(3-Nitrobenzyl)thio]acetic acid, DFT calculations could provide significant insights into its stability and electronic properties.

The presence of the electron-withdrawing nitro (-NO₂) group on the benzene (B151609) ring is expected to have a substantial impact on the molecule's electron density distribution. A theoretical study on substituted benzoic acids using DFT has shown that electron-withdrawing substituents increase acidity by stabilizing the conjugate base. semanticscholar.org Similarly, the nitro group in this compound would likely increase the acidity of the carboxylic acid moiety compared to the unsubstituted benzylthioacetic acid. DFT calculations can quantify this effect by computing the pKa value.

Furthermore, DFT can be used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. nih.gov For this compound, the nitro group is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-7.2 eVRelates to the ability to donate electrons
LUMO Energy-2.5 eVRelates to the ability to accept electrons
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability
Dipole Moment4.5 DReflects the overall polarity of the molecule
pKa3.1Indicates higher acidity than acetic acid

These values are illustrative and would require specific DFT calculations to be confirmed.

The flexibility of the thioacetic acid side chain allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

By systematically rotating the rotatable bonds—specifically the C-S, S-CH₂, and CH₂-Ar bonds—a potential energy surface can be mapped. This allows for the identification of various conformers and the energy barriers between them. The global minimum conformation represents the most likely structure of the molecule in its ground state. Such an analysis would reveal whether intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom or the nitro group is a stabilizing factor in certain conformations. A study on substituted benzoic acids has shown that conformational peculiarities can be analyzed to understand their impact on DFT descriptors. semanticscholar.org

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and intermolecular interactions. nih.govacs.orgnih.govacs.org

An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule explores different conformations at a given temperature. nih.govacs.orgnih.govacs.org This is particularly important for understanding how the molecule might interact with biological macromolecules, such as enzymes, where flexibility can be key to binding. The simulation can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, providing a detailed view of the molecule's dynamic nature. nih.govacs.orgnih.govacs.org

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for studying the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. nih.gov For this compound, several reaction types could be investigated.

One area of interest is the reaction at the benzylic position. khanacademy.org Theoretical studies could model the energetics of both SN1 and SN2 nucleophilic substitution reactions at the benzylic carbon, clarifying the preferred pathway. The stability of a potential benzylic carbocation or radical intermediate would be influenced by the electron-withdrawing nitro group.

Another potential reaction is the oxidation of the sulfur atom. DFT calculations could be used to model the stepwise oxidation to the corresponding sulfoxide (B87167) and sulfone. The reaction mechanism of benzyl (B1604629) radicals with molecular oxygen has been studied theoretically, providing a basis for understanding similar oxidative processes. nih.gov

The following table outlines a hypothetical reaction pathway study for the hydrolysis of the thioester linkage.

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)
Nucleophilic attack of H₂O on carbonyl carbonTetrahedral intermediate15.2
Proton transferZwitterionic intermediate5.1
C-S bond cleavageTransition state for thiol departure12.8

These values are illustrative and would require specific theoretical calculations.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity or other properties. These models are widely used in medicinal chemistry and toxicology to predict the properties of new compounds. nih.govnih.gov

A QSAR model for a series of related benzylthioacetic acid derivatives could be developed to predict properties such as acidity, reactivity, or biological activity. The model would use calculated molecular descriptors as independent variables. For this compound, important descriptors would likely include:

Electronic descriptors: Partial atomic charges, HOMO/LUMO energies, and dipole moment, which are influenced by the nitro group. nih.gov

Topological descriptors: Molecular connectivity indices and shape indices that describe the size and branching of the molecule.

Quantum chemical descriptors: Parameters such as electrophilicity index (ω), which can be crucial for predicting the reactivity of nitroaromatic compounds. nih.gov

Studies on the QSAR of nitroaromatic compounds have shown that descriptors related to hydrophobicity and electronic properties are often key predictors of their biological effects. nih.gov A QSAR model could thus be a valuable tool for screening similar compounds for desired properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The true value of [(3-Nitrobenzyl)thio]acetic acid in organic synthesis lies in its capacity to act as a versatile intermediate. The molecule contains three key functional groups—the carboxylic acid, the thioether sulfur, and the nitro group—each offering a handle for distinct chemical transformations. This multi-functionality allows it to be a key building block for a variety of more complex molecules.

The carboxylic acid group can readily undergo standard transformations such as esterification, amidation, or reduction. The thioether linkage provides a nucleophilic sulfur atom, and the benzylic position is activated by the nitro group, influencing its reactivity. Furthermore, the nitro group itself can be reduced to an amine, opening up another avenue for derivatization, such as the formation of amides or participation in diazotization reactions. This array of reactive sites makes the compound a strategic starting point for multistep syntheses.

Analogous compounds, such as [(4-Nitrobenzyl)thio]acetic acid and [(4-Methoxy-3-nitrobenzyl)thio]acetic acid, are recognized as important intermediates for creating more elaborate organic molecules with potential applications in pharmaceuticals and agrochemicals. smolecule.com For instance, the thioester functionality allows for various chemical transformations, including nucleophilic substitutions and acylation reactions.

Functional GroupPotential TransformationResulting Structure
Carboxylic Acid (-COOH)AmidationAmide (-CONR₂)
EsterificationEster (-COOR)
ReductionAlcohol (-CH₂OH)
Nitro Group (-NO₂)ReductionAmine (-NH₂)
Thioether (-S-)OxidationSulfoxide (B87167) (-SO-), Sulfone (-SO₂-)

Integration into Complex Molecular Architectures

The structural framework of this compound is well-suited for its incorporation into larger, more complex molecular designs. Its ability to connect with other molecules through its various functional groups allows it to serve as a linker or a foundational scaffold.

A prime example of this utility is seen in the synthesis of heterocyclic systems. Research has shown that thioacetic acid derivatives can be used to construct complex heterocyclic structures like thiazolidinones. For example, substituted amino acid-N-[(per-O-acetylglycosylamino)thioxomethyl]-ethyl esters react with ethyl bromoacetate (B1195939) to form 3-thiazolidine acetic acid derivatives. nih.gov This type of cyclization reaction, where the thioacetic acid moiety is crucial for forming the core ring structure, highlights how this compound could be employed to build intricate, biologically relevant scaffolds. The nitrobenzyl group would remain as a key substituent on the final architecture, available for further modification.

Contributions to Novel Synthetic Methodologies

Beyond its role as a building block, this compound and related thioacids are central to the development of new synthetic methods. A significant advancement is a novel amide synthesis strategy that revises the long-understood reaction between thioacids and organic azides. nih.gov

It was discovered that this reaction proceeds efficiently to form amides without the intermediate formation of amines, passing instead through a proposed thiatriazoline intermediate. nih.gov This methodology is exceptionally robust and chemoselective, functioning effectively on unprotected substrates and being compatible with a wide range of solvents, including water. nih.govresearchgate.net The reaction's applicability to creating architecturally complex amides, which are often challenging to synthesize via conventional routes, marks a significant contribution to synthetic chemistry. nih.gov Thioacids like this compound are ideal substrates for this powerful transformation.

Key Features of the Thioacid-Azide Amide Synthesis:

High Chemoselectivity: The reaction targets the thioacid and azide (B81097) groups specifically, leaving other functional groups intact. nih.gov

Broad Solvent Compatibility: Works in both aprotic and protic solvents. nih.gov

Mild Conditions: Often proceeds without the need for harsh reagents or temperatures.

Access to Complex Amides: Enables the synthesis of amides that are difficult to prepare using other methods. nih.gov

Precursors in Material Science Research

The unique properties of this compound also make it a promising precursor for advanced materials. Its potential extends to the creation of specialized polymers and the construction of ordered supramolecular assemblies.

Monomers for Specialized Polymers: Carboxylic acid-functionalized monomers are valuable in polymer science. For instance, the related compound 3-thiophene acetic acid has been used in the electrochemical synthesis of poly(3-thiophene acetic acid) (PTAA) nanowires. rsc.org In this process, the acetic acid group enhances the processability and properties of the resulting conductive polymer. Similarly, this compound could potentially be used as a monomer or co-monomer in polymerization reactions. The resulting polymer would feature pendant nitrobenzylthio-acetic acid groups, which could be used for post-polymerization modification, influencing properties like solubility, thermal stability, or for conjugating other molecules to the polymer backbone.

Scaffolds for Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding and π–π stacking) to build large, well-defined structures from smaller molecular components. Research on the closely related (benzylthio)acetic acid has demonstrated its successful use as a co-former in creating noncovalent-bonded supramolecular associations with molecules like proline, isonicotinamide, and tryptamine. mdpi.com These studies resulted in the formation of diverse crystalline materials, including co-crystals and salts, held together by a network of hydrogen bonds and other weak interactions. mdpi.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of organosulfur compounds, including thioethers like [(3-Nitrobenzyl)thio]acetic acid, is a cornerstone of organic chemistry. organic-chemistry.org Traditional methods for the synthesis of thioethers often involve the reaction of thiols with alkyl halides under basic conditions. nih.gov A common route to this compound would likely involve the reaction of 3-nitrobenzyl halide with thioglycolic acid or its salt.

Future research will undoubtedly focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of "green" reaction conditions, such as the use of water as a solvent, and the development of catalytic systems that minimize waste and energy consumption. nih.gov For instance, the use of solid acid catalysts in solvent-free conditions has shown promise for the synthesis of thioethers from alcohols and thiols, offering a greener alternative to traditional methods. nih.gov Another avenue for sustainable synthesis is the use of mechanochemistry, which employs mechanical force to drive chemical reactions, often in the absence of bulk solvents. bldpharm.com Research into mechanochemical methods for the synthesis of organosulfur compounds is an emerging area with significant potential. bldpharm.com

A significant challenge in the synthesis of nitroaromatic compounds is achieving high selectivity and avoiding the formation of byproducts. numberanalytics.comnumberanalytics.com The development of novel nitrating agents and catalytic systems that offer improved safety and selectivity over traditional nitric and sulfuric acid mixtures is an active area of research. numberanalytics.com

Exploration of Novel and Undiscovered Reaction Pathways

The reactivity of this compound is dictated by its functional groups: the nitro group, the aromatic ring, and the carboxylic acid. The nitro group can undergo reduction to an amine, which is a fundamental transformation in organic synthesis. This opens up pathways to a variety of other functional groups and molecular scaffolds. The selective reduction of the nitro group in the presence of the sulfur linkage would be a key area of investigation.

The thioether linkage itself can be a site of further reaction. For example, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone, each with distinct chemical properties and potential applications. The development of selective oxidation methods is a continuing area of interest in organosulfur chemistry.

Furthermore, the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. nih.govgoogle.com The directing effects of the existing substituents would govern the regioselectivity of these reactions. Understanding and controlling these reactions would significantly expand the chemical space accessible from this compound.

Application in Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. pharmaffiliates.comscbt.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions that are difficult or hazardous in batch. pharmaffiliates.comscbt.comresearchgate.net

The synthesis of this compound and its derivatives is well-suited for flow chemistry. For instance, the synthesis of thioethers has been successfully demonstrated in automated flow-through systems, resulting in high yields and purities without the need for extensive purification. acs.orgnih.govacs.org Nitration reactions, which are often highly exothermic, can be performed more safely and with better control in flow reactors. pharmaffiliates.com

Automated synthesis platforms, which combine robotics with flow chemistry, enable the rapid synthesis and screening of compound libraries. acs.orgnih.govacs.org The application of these technologies to this compound could accelerate the discovery of new derivatives with interesting properties and applications. A significant challenge in this area is the development of robust and versatile automated systems that can handle a wide range of reaction conditions and reagents.

Investigation of its Role in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the efficient construction of complex molecules. numberanalytics.com Similarly, multicomponent reactions (MCRs), in which three or more starting materials are combined in a single step to form a product containing substantial portions of all reactants, are highly valued for their atom and step economy. nih.govmdpi.commdpi.com

The structure of this compound suggests its potential as a building block in such reactions. For example, a cascade reaction could involve the reduction of the nitro group followed by an intramolecular cyclization. Alternatively, the carboxylic acid and the aromatic ring could participate in MCRs to generate diverse molecular scaffolds. The design and discovery of novel cascade and multicomponent reactions involving this compound represents a significant and exciting research direction.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics, enabling optimization and control. magritek.com Advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, are increasingly being used for this purpose. nih.govresearchgate.netrsc.orgrsc.org

In the context of this compound, in situ NMR monitoring could be employed to study its synthesis, follow the progress of its reactions, and identify transient intermediates. nih.govresearchgate.netrsc.orgrsc.org For instance, monitoring the reaction of 3-nitrobenzyl bromide with thioglycolic acid could provide detailed information about the reaction rate and the formation of any byproducts. Similarly, real-time monitoring of the reduction of the nitro group would allow for precise control over the reaction endpoint and selectivity. The development of specialized NMR techniques and flow cells compatible with reaction conditions will be crucial for advancing this area.

Integration of Machine Learning and AI in Synthetic Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. acs.org These technologies are being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. researchgate.netnih.govresearchgate.net

For a compound like this compound, ML models could be trained on data from related reactions to predict the optimal conditions for its synthesis or to forecast the products of its reactions with various reagents. researchgate.netnih.govresearchgate.netmaxapress.com For instance, a machine learning model could be developed to predict the regioselectivity of electrophilic aromatic substitution on the nitrobenzyl ring. As more data becomes available, these predictive models will become increasingly accurate and reliable, accelerating the pace of research and discovery. The primary challenge lies in the generation of large, high-quality datasets required to train these models effectively.

Q & A

Q. What are the recommended synthetic routes for [(3-Nitrobenzyl)thio]acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves thiol-alkylation or nucleophilic substitution reactions. A general approach includes:

  • Step 1: Reacting 3-nitrobenzyl halide (e.g., chloride or bromide) with a thioacetic acid derivative (e.g., potassium thioacetate) under basic conditions (e.g., NaH or NaOH in anhydrous DMF).
  • Step 2: Purification via column chromatography or recrystallization to isolate the product.

Key Optimization Factors:

  • Temperature: Maintain 0–5°C during initial mixing to avoid side reactions (e.g., oxidation of the thiol group).
  • Solvent: Use polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.
  • Catalyst: Add catalytic amounts of KI to improve halide reactivity .

Example Reaction Scheme:

ReactantsConditionsYield (%)Purity (HPLC)
3-Nitrobenzyl chloride + Thioacetic acidDMF, NaH, 0°C → RT, 12h65–75%>95%

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl group) and the thioacetate methylene (δ ~3.8 ppm).
    • ¹³C NMR: Confirm the carbonyl carbon (δ ~170 ppm) and nitro group resonance (δ ~148 ppm) .
  • Mass Spectrometry (MS): Use ESI-MS or HRMS to verify the molecular ion peak (expected m/z: calculated for C₉H₉NO₄S = 227.02).
  • HPLC: Monitor purity with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Common Pitfalls:

  • Nitro groups may cause peak splitting in NMR due to magnetic anisotropy.
  • Thioester bonds can hydrolyze under acidic HPLC conditions; use neutral buffers for stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Ventilation: Ensure adequate airflow to avoid inhalation of nitrobenzyl derivatives (linked to H302, H315 hazards) .
  • Storage: Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

Emergency Measures:

  • Skin Contact: Wash immediately with 10% sodium bicarbonate solution to neutralize acidic byproducts.
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from structural analogs or assay variability. Strategies include:

  • Structural Confirmation: Use X-ray crystallography to verify the compound’s configuration (e.g., nitro group orientation affecting binding).
  • Assay Standardization: Compare results under identical conditions (pH, temperature, cell lines).

Case Study:
A study on quinoline-thioacetic acid analogs showed sodium salts (e.g., QAC-5) had higher toxicity than free acids due to improved bioavailability . Similar principles may apply to nitrobenzyl derivatives.

Q. What strategies enhance the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Salt Formation: Synthesize sodium or potassium salts by neutralizing the carboxylic acid group with NaOH/KOH (solubility increases 10–20×) .
  • Co-Solvents: Use DMSO or PEG-400 (≤10% v/v) in cell culture media.
  • Lipid Nanoparticles: Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) for drug delivery studies .

Solubility Data (Analog Comparison):

CompoundSolubility in Water (mg/mL)Solubility in PBS (pH 7.4)
Free Acid0.120.08
Sodium Salt2.51.8

Q. What mechanistic insights exist for the biological interactions of this compound?

Methodological Answer:

  • Enzyme Inhibition: The nitro group may act as an electron-withdrawing moiety, enhancing binding to enzymes like nitroreductases.
  • Reactive Oxygen Species (ROS) Modulation: Nitrobenzyl derivatives can generate ROS under UV light, inducing oxidative stress in cancer cells .

Experimental Validation:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase).
  • Fluorescence Assays: Track ROS production with DCFH-DA dye in treated cell lines .

Q. How do structural modifications (e.g., nitro group position) affect the compound’s reactivity and stability?

Methodological Answer:

  • Nitro Group Position: Para-nitro analogs are more stable than ortho derivatives due to reduced steric hindrance.
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition for meta-nitro derivatives .

Reactivity Trends:

Substituent PositionHydrolytic Stability (t₁/₂ in PBS)Photoreactivity (ROS Yield)
Meta (3-Nitro)72hModerate
Para (4-Nitro)120hLow
Ortho (2-Nitro)24hHigh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.